4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Its structure features a benzothiadiazine core substituted with a 4-chlorophenyl ketone group at position 4 and a 3,5-dimethylphenyl group at position 2. The 1,1-dioxide moiety enhances electrophilicity and stability, which is critical for biological interactions.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-15-11-16(2)13-19(12-15)26-23(28)25(14-21(27)17-7-9-18(24)10-8-17)20-5-3-4-6-22(20)31(26,29)30/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFKOTANZGMXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family. Its complex structure and specific functional groups suggest potential biological activities that warrant detailed exploration. This article provides an overview of its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.88 g/mol. The presence of the 4-chlorophenyl and 3,5-dimethylphenyl groups enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the thiadiazine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The chlorophenyl and dimethylphenyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, quinazolinone derivatives have demonstrated broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling proteins involved in cell proliferation . For example, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines such as Caco-2 and A549 .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical cellular processes. For example, the presence of the thiadiazine ring can enhance binding affinity to target proteins involved in metabolic pathways or cell signaling .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death through mechanisms involving mitochondrial dysfunction .
Case Studies and Comparative Analysis
A comparative analysis of related compounds highlights the structural features that contribute to their biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide | Contains chlorophenyl and sulfanyl groups | Antimicrobial |
| 2-(4-Chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one | Shares chlorophenyl substituent | Antitumor |
| 3-(4-Methoxyphenyl)-2-thioxoquinazolin-4(3H)-one | Similar quinazolinone core | Antibacterial |
These comparisons illustrate how variations in substituent groups can influence the potency and spectrum of biological activity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds in the benzo-thiadiazine class exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of this compound demonstrated effective inhibition against various bacterial strains, suggesting potential uses in developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds:
- The presence of the benzo-thiadiazine moiety has been linked to cytotoxic effects on cancer cell lines. In particular, derivatives have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- Compounds with similar structures have been reported to reduce inflammation markers in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Pesticidal Activity
The compound's structural features allow it to interact with biological systems effectively:
- Research has shown that derivatives can act as effective pesticides against a range of agricultural pests. Their mode of action often involves disrupting metabolic processes in target organisms .
Polymer Chemistry
In material science, derivatives of this compound have been utilized in polymer synthesis:
- The incorporation of thiadiazine units into polymers has led to materials with enhanced thermal and mechanical properties, making them suitable for various industrial applications .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity (2020) | Demonstrated effective inhibition against E. coli and S. aureus | Potential antibiotic development |
| Anticancer Research (2021) | Significant cytotoxicity against breast cancer cell lines | Cancer treatment advancements |
| Agricultural Pesticide Study (2023) | Effective against aphids and whiteflies | Development of new pesticides |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- Bromo Analogue (Isomorphic Derivative): The bromo-substituted analogue, (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone, shares the same thiadiazine core but differs in halogen position (bromo vs. chloro) and substitution pattern. The bromo derivative’s crystal structure reveals a half-chair conformation stabilized by intramolecular hydrogen bonding (O–H⋯O and N–H⋯O), with bond distances and angles nearly identical to the chloro analogue . The chloro group’s smaller atomic radius may enhance metabolic stability compared to bromo, while electron-withdrawing effects could influence reactivity in Suzuki couplings or nucleophilic substitutions.
- 3,5-Dimethylphenyl vs. This substitution may also reduce enzymatic degradation, as methyl groups are less susceptible to oxidative metabolism than methoxy or hydroxyl groups .
Core Heterocycle Differences
- 1,2,4-Thiadiazine vs. 1,2,3-Thiadiazoles: Unlike 1,2,3-thiadiazoles (e.g., compounds 3a–e and 6a–j in ), the 1,2,4-thiadiazine core in the target compound provides a larger ring system with distinct electronic properties. The additional nitrogen atom in 1,2,4-thiadiazines enhances hydrogen-bonding capacity, which could improve target binding in biological systems.
Q & A
Q. Table 1. Key Synthetic Strategies
| Step | Reactants | Solvent | Temperature | Catalyst | Reference |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, thiadiazine precursor | DCM | 0–5°C | None | |
| 2 | Intermediate, 3,5-dimethylphenyl reagent | DMF | 60–80°C | Triethylamine |
Basic: Which spectroscopic and crystallographic techniques confirm its structural identity?
Methodological Answer:
- X-ray Crystallography: Resolves the benzothiadiazinone core and substituent orientations. For example, bond angles (C-S-N: 105.2°) and dihedral angles (chlorophenyl vs. dimethylphenyl: 87.5°) confirm steric interactions .
- Spectroscopy:
Advanced: How can contradictions in reported biological activities (e.g., fungicidal vs. herbicidal) be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., microbial strains, concentration ranges). To address this:
- Standardized Assays: Use identical test organisms (e.g., Fusarium oxysporum for fungicidal activity) and IC₅₀ calculations.
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate bioactive moieties .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Advanced: What experimental designs assess its environmental fate in aquatic systems?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab): Hydrolysis studies under varying pH (3–10) and UV exposure. Monitor degradation via HPLC-MS.
- Phase 2 (Microcosm): Simulate aquatic ecosystems with sediment/water partitioning. Measure bioaccumulation in Daphnia magna using LC-MS/MS.
- Key Metrics: Half-life (t₁/₂), partition coefficient (log Kₒw), and bioconcentration factor (BCF) .
Q. Table 2. Environmental Fate Experimental Design
| Parameter | Method | Conditions | Analysis Tool | Reference |
|---|---|---|---|---|
| Hydrolysis | pH-controlled reactors | 25°C, 7 days | HPLC-MS | |
| Bioaccumulation | Daphnia magna exposure | 72-hr exposure | LC-MS/MS |
Basic: How are purity challenges addressed during synthesis?
Methodological Answer:
- Purification: Use gradient elution in column chromatography (hexane → ethyl acetate) to separate byproducts.
- Analytical Validation:
- HPLC-DAD: Purity ≥95% with a C18 column (acetonitrile/water mobile phase).
- Melting Point: Sharp range (e.g., 210–212°C) indicates homogeneity .
Advanced: How do substituents influence reactivity in nucleophilic reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack.
- Steric Effects: 3,5-Dimethylphenyl groups hinder access to the thiadiazinone core, reducing reaction rates.
- Methodology: DFT calculations (e.g., Gaussian 09) model charge distribution. Experimental validation via kinetic studies (e.g., reaction with amines under pseudo-first-order conditions) .
Basic: What in vitro assays screen for bioactivity?
Methodological Answer:
- Antifungal: Agar dilution assay against Candida albicans (MIC ≤50 µg/mL indicates potency) .
- Antioxidant: DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .
- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assay using Ellman’s method .
Advanced: How to study degradation kinetics under varying pH?
Methodological Answer:
- Experimental Setup: Prepare buffered solutions (pH 3, 7, 11) and incubate at 25°C. Sample aliquots at 0, 24, 48, 72 hrs.
- Analysis: Quantify degradation products via LC-MS/MS. Calculate rate constants (k) using first-order kinetics.
- Findings: Degradation accelerates under alkaline conditions (t₁/₂ = 12 hrs at pH 11 vs. 96 hrs at pH 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
